molecular formula C26H30N2O3S B289398 N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide

N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide

Numéro de catalogue B289398
Poids moléculaire: 450.6 g/mol
Clé InChI: FYDDUWAYBTUUAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.

Mécanisme D'action

N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide is a selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is activated upon binding of antigen to the B-cell receptor. Activation of BTK leads to downstream signaling events that ultimately result in B-cell proliferation and survival. Inhibition of BTK by N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide blocks these signaling events, leading to apoptosis of B-cells.
Biochemical and Physiological Effects
N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to its effects on B-cell proliferation and survival, N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has been shown to inhibit the production of pro-inflammatory cytokines by B-cells. N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has also been shown to enhance the activity of immune effector cells, such as natural killer cells and T-cells, which may contribute to its antitumor effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been shown to have potent and selective activity against BTK, which makes it a valuable tool for studying the B-cell receptor signaling pathway. However, there are also limitations to using N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide in lab experiments. Its potency and selectivity may make it difficult to study the effects of other signaling pathways that may be involved in B-cell malignancies. In addition, the effects of N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide on non-tumor cells and tissues have not been extensively studied.

Orientations Futures

There are several future directions for the study of N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide may also have potential for use in other types of cancer that are dependent on BTK signaling, such as Waldenström macroglobulinemia. The effects of N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide on the immune system also warrant further investigation, as it may have potential for use in immunotherapy approaches. Finally, the development of N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective therapies for B-cell malignancies.
Conclusion
N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical models of B-cell malignancies. Its selective inhibition of BTK makes it a valuable tool for studying the B-cell receptor signaling pathway. However, further research is needed to fully understand its effects on non-tumor cells and tissues, as well as its potential for use in combination therapies and immunotherapy approaches.

Méthodes De Synthèse

The synthesis of N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide involves several steps, including the preparation of 2-furamide, the synthesis of 4,5,6,7-tetrahydro-1-benzothiophene, and the coupling of the two compounds using tert-butyl carbamate. The final product is obtained through purification and isolation steps. The synthesis of N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has been described in detail in a patent application by Takeda Pharmaceutical Company Limited (US20160306720A1).

Applications De Recherche Scientifique

N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide selectively inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. In vivo studies have demonstrated that N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has potent antitumor activity in xenograft models of B-cell malignancies.

Propriétés

Formule moléculaire

C26H30N2O3S

Poids moléculaire

450.6 g/mol

Nom IUPAC

N-[6-tert-butyl-3-[(2,4-dimethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C26H30N2O3S/c1-15-8-11-19(16(2)13-15)27-24(30)22-18-10-9-17(26(3,4)5)14-21(18)32-25(22)28-23(29)20-7-6-12-31-20/h6-8,11-13,17H,9-10,14H2,1-5H3,(H,27,30)(H,28,29)

Clé InChI

FYDDUWAYBTUUAG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CO4)C

SMILES canonique

CC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CO4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.